molecular formula C19H15ClN6O2 B7178038 N-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-imidazol-1-ylpyridine-4-carboxamide

N-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-imidazol-1-ylpyridine-4-carboxamide

Cat. No.: B7178038
M. Wt: 394.8 g/mol
InChI Key: CNBIWFRZJYUIPV-UHFFFAOYSA-N
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Description

N-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-imidazol-1-ylpyridine-4-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including an oxadiazole ring, an imidazole ring, and a pyridine carboxamide moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-imidazol-1-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2/c20-15-3-1-2-13(10-15)18-24-17(28-25-18)5-7-23-19(27)14-4-6-22-16(11-14)26-9-8-21-12-26/h1-4,6,8-12H,5,7H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBIWFRZJYUIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCNC(=O)C3=CC(=NC=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-imidazol-1-ylpyridine-4-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3-chlorobenzohydrazide with an appropriate nitrile under acidic conditions to form the 1,2,4-oxadiazole core.

    Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction, where the oxadiazole intermediate is treated with an ethylating agent such as ethyl bromide in the presence of a base like potassium carbonate.

    Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting glyoxal with ammonia and formaldehyde, followed by cyclization.

    Coupling with Pyridine Carboxamide: The final step involves coupling the ethyl-oxadiazole intermediate with 2-imidazol-1-ylpyridine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-imidazol-1-ylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the oxadiazole ring or other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: The compound can be used to study the interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.

    Chemical Biology: It can serve as a probe to investigate cellular pathways and processes, helping to elucidate the roles of specific proteins or signaling molecules.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism by which N-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-imidazol-1-ylpyridine-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, the oxadiazole ring may interact with enzyme active sites, while the imidazole and pyridine rings could participate in hydrogen bonding or π-π stacking interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-imidazol-1-ylpyridine-4-carboxamide: can be compared with other compounds containing similar functional groups:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may result in a distinct profile of biological activities and chemical reactivity. The presence of both the oxadiazole and imidazole rings, along with the pyridine carboxamide moiety, provides a versatile scaffold for further modification and optimization in drug development.

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